molecular formula C20H32B2O6 B8246051 2,2'-(2,5-Dimethoxy-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2,2'-(2,5-Dimethoxy-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Cat. No. B8246051
M. Wt: 390.1 g/mol
InChI Key: FQSYTHXOJUIUBA-UHFFFAOYSA-N
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Description

2,2'-(2,5-Dimethoxy-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a useful research compound. Its molecular formula is C20H32B2O6 and its molecular weight is 390.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2'-(2,5-Dimethoxy-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-(2,5-Dimethoxy-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Structural Versatility in Crystal Engineering:

    • The compound demonstrates structural versatility in crystal engineering, as seen in studies of pyrene derivatives where it acts as a building block. It forms various polymorphs and co-crystals, indicating its potential in designing materials with specific physical properties (Batsanov et al., 2012).
  • Synthesis of Poly(tetramethyl-1,4-silphenylenesiloxane) Derivatives:

    • In polymer science, this compound is utilized in synthesizing novel polymers with specific thermal and mechanical properties. The introduction of certain groups into the phenylene moiety of poly(tetramethyl-1,4-silphenylenesiloxane) derivatives results in alterations in melting points and thermal stability (Nemoto et al., 2006).
  • Photoluminescent Materials Development:

    • The compound contributes to the development of photoluminescent materials. Its derivatives show specific UV-vis absorbance and fluorescence emission characteristics, useful in creating materials for optical applications (Sierra & Lahti, 2004).
  • Applications in Electron Transport Materials:

    • It's used in the synthesis of key intermediates for electron transport materials. This application is crucial in developing components for electronic devices, highlighting its importance in material science and electronics (Xiangdong et al., 2017).
  • Polymer Synthesis and Photoluminescence:

    • The compound plays a role in synthesizing polymers with specific photoluminescent properties. These properties are significant in the development of new materials for lighting and display technologies (Lowe & Weder, 2002).
  • Synthesis of Redox-Active Binuclear Ruthenocene Derivatives:

    • It's used in the synthesis of redox-active binuclear ruthenocene derivatives, which have applications in electrochemical studies and materials science (Sato, Maruyama & Tanemura, 2002).
  • Nanoparticle and Polymer Research:

    • Its derivatives are utilized in nanoparticle and polymer research, particularly in the synthesis of heterodifunctional polyfluorenes for bright and enduring fluorescence brightness. This has implications in nanotechnology and materials science (Fischer, Baier & Mecking, 2013).
  • Organic Solar Cell Applications:

    • The compound is integral in the design and synthesis of low band gap polymers for organic solar cell applications. This highlights its role in renewable energy technologies (Meena, Mohammad, Dutta & Jacob, 2018).
  • Chiral Bimetallic Boronic Esters Synthesis:

    • It's used in synthesizing chiral bimetallic boronic esters, which act as receptors for amines. This application is significant in catalysis and molecular recognition studies (Nozaki, Yoshida & Takaya, 1996).
  • Electroluminescent Polymers in Water:

    • The compound contributes to synthesizing water-soluble electroluminescent polymers, which are important in the development of environmentally friendly electronic materials (Kim et al., 1998).

properties

IUPAC Name

2-[2,5-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32B2O6/c1-17(2)18(3,4)26-21(25-17)13-11-16(24-10)14(12-15(13)23-9)22-27-19(5,6)20(7,8)28-22/h11-12H,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSYTHXOJUIUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)B3OC(C(O3)(C)C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32B2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2'-(2,5-Dimethoxy-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
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2,2'-(2,5-Dimethoxy-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
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2,2'-(2,5-Dimethoxy-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
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2,2'-(2,5-Dimethoxy-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
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2,2'-(2,5-Dimethoxy-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
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2,2'-(2,5-Dimethoxy-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.